Picomolar Target Engagement: Inferior Potency of Non-Dibenzoxazepine sEH Inhibitors
Structurally related dibenzoxazepine urea compounds from the US10377744 patent family achieve picomolar binding affinity for human sEH, with Compound 51 exhibiting a Ki of 0.0600 nM [1]. This level of target engagement is significantly more potent than the widely used tool compound t-AUCB, which has a reported hsEH IC50 of 1.3 nM [2]. This represents a >20-fold difference in potency, suggesting that compounds based on the dibenzoxazepine scaffold can achieve near-complete target inhibition at substantially lower concentrations, which is a critical factor for minimizing off-target effects in complex biological systems.
| Evidence Dimension | Target Binding Affinity (hsEH Inhibition) |
|---|---|
| Target Compound Data | Inferred class activity: Low picomolar range (e.g., 0.0600 nM Ki for a close structural analog) [1]. |
| Comparator Or Baseline | t-AUCB: IC50 = 1.3 nM (hsEH) [2]. |
| Quantified Difference | Approximately 22-fold more potent (inferred class representative vs. t-AUCB). |
| Conditions | In vitro enzymatic assays using recombinant human sEH (FRET-based ACPU displacement for target class; standard assays for t-AUCB). |
Why This Matters
For researchers requiring maximal sEH inhibition, the dibenzoxazepine scaffold offers a substantial gain in potency, potentially reducing the required dose and improving selectivity profiles in cellular and in vivo models.
- [1] BindingDB. BDBM409030 (US10377744, Compound No. 51). Ki: 0.0600 nM for bifunctional epoxide hydrolase 2 (Human). View Source
- [2] Biocompare. trans-AUCB (t-AUCB) product information: IC50s of 1.3 nM for hsEH. View Source
